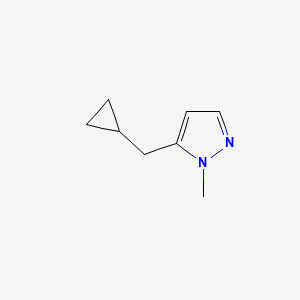![molecular formula C14H17NO B2956097 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime CAS No. 893768-92-8](/img/structure/B2956097.png)
6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9,10,11-Hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime is a complex organic compound characterized by its intricate molecular structure. This compound is part of the larger family of heterocyclic compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime typically involves multiple steps, starting with the construction of the core benzene ring followed by the introduction of the hexahydro and methanobenzo[9]annulen-12-one moieties. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9,10,11-Hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxime derivative.
Reduction: : Reduction of the oxime group to form amines.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications. For example, the oxidation product can be used as an intermediate in the synthesis of other complex molecules.
Scientific Research Applications
Chemistry
In chemistry, 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime is used as a building block for the synthesis of more complex organic compounds
Biology
In biological research, this compound can be employed as a probe to study biological systems and processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine
In the field of medicine, derivatives of this compound may be explored for their therapeutic potential. They could serve as precursors for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, fragrances, and other high-value products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research and therapeutic applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one oxime include:
6,7,8,9-tetrahydro-7,7,8,9,9-pentamethyl-5H-cyclopenta[H]quinazoline: : Known for its musk-like odor, used in fragrance agents.
6,7,8,9,10,11-hexahydro-5H-6,10-methanobenzo[9]annulen-12-one: : A closely related compound with similar structural features.
Uniqueness
What sets this compound apart from its similar compounds is its specific functional groups and the resulting chemical properties. These unique features enable it to participate in a wider range of chemical reactions and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-(14-tricyclo[8.3.1.03,8]tetradeca-3,5,7-trienylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-15-14-12-6-3-7-13(14)9-11-5-2-1-4-10(11)8-12/h1-2,4-5,12-13,16H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNVFTFKBBIQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC(C1)C2=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
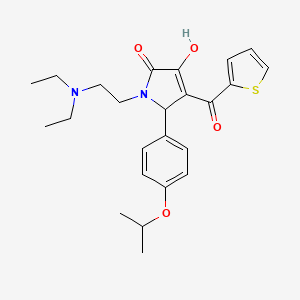
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)
![8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2956019.png)
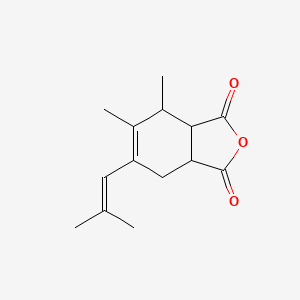
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)
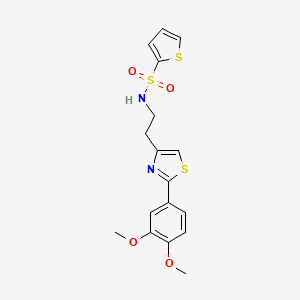
![tert-butyl N-[(1R)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B2956028.png)
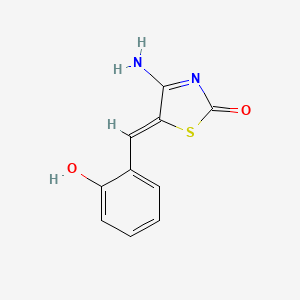
![N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2956031.png)
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2956032.png)
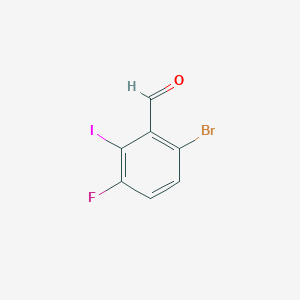
![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)
